molecular formula C13H13NO2 B1588703 5-Methoxy-2-phenoxyaniline CAS No. 76838-72-7

5-Methoxy-2-phenoxyaniline

Cat. No. B1588703
CAS RN: 76838-72-7
M. Wt: 215.25 g/mol
InChI Key: UOGZDMKXQVZVGO-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenoxyaniline, also known as 2-Methoxy-5-phenoxyaniline , is an organic compound with the molecular formula C13H13NO2 . It has an average mass of 215.248 Da and a monoisotopic mass of 215.094635 Da . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact mass is 215.09500 .


Physical And Chemical Properties Analysis

The melting point of this compound is 109-111 °C . The predicted boiling point is 336.0±32.0 °C, and the predicted density is 1.155±0.06 g/cm3 . The pKa is predicted to be 3.72±0.10 .

Scientific Research Applications

Protein Reagent Studies

5-Methoxy-2-phenoxyaniline has been studied for its properties as a protein reagent. Horton, Kelly, and Koshland (1965) investigated the use of protein reagents sensitive to environmental changes, such as 2-methoxy-5-nitrobenzyl bromide, which is a homologue of this compound. This compound was found useful for studying enzymes' interactions with their substrates, demonstrating the environmental sensitivity of the reagent (Horton, Kelly, & Koshland, 1965).

Chemical and Molecular Studies

Demircioğlu et al. (2019) synthesized a compound related to this compound and analyzed its molecular and chemical properties using spectroscopic, Hirshfeld surface, X-ray diffraction methodologies, and density functional theory (DFT) calculations. This research offers insights into the electrophilic/nucleophilic nature and chemical activity of the molecule (Demircioğlu et al., 2019).

Pharmacological Fragment Studies

Murár, Addová, and Boháč (2013) highlighted the significance of this compound derivatives in pharmacology. Specifically, they discussed the role of these compounds as fragments in protein-kinase inhibitors and enzyme modulators, which are significant in antitumor properties and other biological activities (Murár, Addová, & Boháč, 2013).

Synthesis and Characterization Studies

Bai Linsha (2015) conducted studies on the synthesis and characterization of a compound similar to this compound. The study provided detailed insights into the synthesis processes, yield optimization, and structural characterization, contributing to the understanding of similar compounds' synthesis and properties (Bai Linsha, 2015).

Na+-Ca2+ Exchange Inhibitor Studies

Koyama et al. (2004) explored the use of a compound structurally related to this compound as a Na+-Ca2+ exchange inhibitor. Their research focused on the cytoprotective actions of these compounds and their potential in reducing brain infarct volume and brain edema in rats, highlighting the medical applications of such inhibitors (Koyama et al., 2004).

Safety and Hazards

Safety data indicates that 5-Methoxy-2-phenoxyaniline may cause respiratory irritation and could be harmful if inhaled . It may also cause serious eye irritation and skin irritation, and could be harmful or toxic in contact with skin . In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

5-methoxy-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGZDMKXQVZVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429440
Record name 5-METHOXY-2-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76838-72-7
Record name 5-METHOXY-2-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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